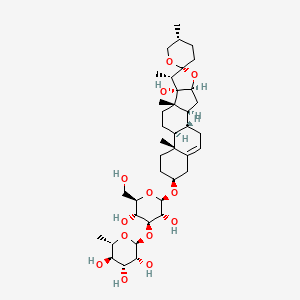

Mannioside A

描述

This compound has been reported in Dracaena arborea and Dracaena mannii with data available.

属性

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H62O13/c1-18-8-13-38(47-17-18)20(3)39(46)27(52-38)15-25-23-7-6-21-14-22(9-11-36(21,4)24(23)10-12-37(25,39)5)49-35-32(45)33(29(42)26(16-40)50-35)51-34-31(44)30(43)28(41)19(2)48-34/h6,18-20,22-35,40-46H,7-17H2,1-5H3/t18-,19+,20-,22+,23-,24+,25+,26-,27+,28+,29-,30-,31-,32-,33+,34+,35-,36+,37+,38-,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESPHCXEIPYBIA-ROYLHSTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)C)O)O)O)O)C)C)O)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)C)C)O)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H62O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemical Architecture of Mannoside A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the chemical structure of Mannoside A, a steroidal saponin with noted anti-inflammatory properties. The information presented herein is intended to support research and development efforts in medicinal chemistry, natural product synthesis, and pharmacology.

Core Chemical Identity

Mannoside A is a naturally occurring steroidal saponin isolated from plants of the Dracaena genus, such as Dracaena mannii.[1] Its chemical backbone is a pennogenin moiety, which is a type of spirostanol steroid. This aglycone is glycosidically linked to a disaccharide sugar chain at the C-3 position.

The sugar component consists of an alpha-L-rhamnopyranosyl unit linked to a beta-D-glucopyranosyl residue.[1] Specifically, the linkage is alpha-L-rhamnopyranosyl-(1→3)-beta-D-glucopyranosyl.[1] This entire disaccharide is then attached to the pennogenin aglycone.

The systematic IUPAC name for Mannoside A is (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol.[1]

Quantitative Molecular Data

The fundamental physicochemical properties of Mannoside A are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₃₉H₆₂O₁₃ | PubChem[1] |

| Molecular Weight | 738.9 g/mol | PubChem[1] |

| Monoisotopic Mass | 738.419042 g/mol | PubChem |

Conceptual Signaling Pathway: Anti-inflammatory Action

While the precise molecular targets of Mannoside A are a subject of ongoing research, its reported anti-inflammatory activity suggests modulation of key signaling cascades involved in the inflammatory response. A generalized pathway is depicted below.

Caption: Conceptual model of Mannoside A's anti-inflammatory action.

Experimental Protocols: A General Framework

Detailed experimental protocols for the isolation and characterization of Mannoside A can be adapted from established methods for natural product chemistry. A generalized workflow is presented below.

Caption: General workflow for isolation and characterization.

Isolation of Mannoside A

-

Extraction: Dried and powdered plant material (e.g., leaves or stems of Dracaena mannii) is subjected to exhaustive extraction with a polar solvent such as methanol or ethanol at room temperature.

-

Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to fractionate the components. Saponins like Mannoside A are typically enriched in the n-butanol fraction.

-

Chromatography: The bioactive fraction is subjected to multiple rounds of column chromatography over silica gel, Sephadex LH-20, or other suitable stationary phases. Elution is performed with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol-water).

-

Purification: Final purification to yield pure Mannoside A is typically achieved by preparative High-Performance Liquid Chromatography (HPLC), often using a C18 reversed-phase column.

Structural Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is employed to determine the exact molecular weight and deduce the molecular formula of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: These spectra provide information on the number and types of protons and carbons, respectively, in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of atoms within both the steroidal aglycone and the sugar moieties, as well as determining the linkage points between them.

-

-

Acid Hydrolysis: To confirm the identity of the sugar units, the purified saponin can be subjected to acid hydrolysis to cleave the glycosidic bonds. The resulting monosaccharides are then identified by comparison with authentic standards using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).

References

The Advent of Mannoside A: A Technical Guide to a New Frontier in Anti-Adhesion Therapy

For Immediate Distribution to the Scientific Community

This technical whitepaper provides an in-depth overview of the discovery, isolation (synthesis), and biological characterization of Mannoside A, a potent antagonist of the bacterial adhesin FimH. This document is intended for researchers, scientists, and drug development professionals interested in the development of novel anti-virulence therapies for the treatment of urinary tract infections (UTIs) caused by uropathogenic E. coli (UPEC).

Introduction: The Challenge of Uropathogenic E. coli and the Promise of Anti-Adhesion Strategies

Uropathogenic E. coli (UPEC) is the primary causative agent of urinary tract infections, a widespread and often recurrent medical issue. A critical initial step in the pathogenesis of UTIs is the adhesion of UPEC to the bladder epithelium.[1] This adhesion is mediated by type 1 pili, which are filamentous appendages on the bacterial surface tipped with the FimH adhesin.[1] FimH is a lectin that specifically recognizes and binds to mannosylated glycoproteins, such as uroplakin Ia, on the surface of bladder epithelial cells.[2] By blocking this interaction, it is possible to prevent bacterial colonization and the subsequent infection cascade.

Mannoside A emerges from a class of synthetic α-D-mannosides, specifically ortho-substituted biphenyl mannosides, designed as competitive inhibitors of FimH. These compounds represent a promising antibiotic-sparing strategy, as they do not kill the bacteria but rather prevent them from causing disease, thereby reducing the selective pressure for the development of antibiotic resistance.[1]

Discovery and Structure of Mannoside A

The discovery of Mannoside A was the culmination of structure-guided drug design and optimization efforts aimed at developing potent FimH antagonists.[3][4] Initial studies identified that α-D-mannose itself could inhibit FimH, but with low affinity. The development of synthetic mannosides with lipophilic aglycones, such as biphenyl groups, led to a significant increase in potency.[5][6][7] X-ray crystallography studies of FimH in complex with these antagonists revealed that the biphenyl moiety makes crucial hydrophobic and π-π stacking interactions with a "tyrosine gate" (Tyr48 and Tyr137) and other residues on the outer surface of the FimH binding pocket.[3][5]

Mannoside A is a representative ortho-substituted biphenyl α-D-mannoside, with the following general structure:

(A representative chemical structure of an ortho-substituted biphenyl α-D-mannoside would be depicted here in a publication; for this text-based format, a detailed description is provided.)

The core structure consists of an α-D-mannose sugar moiety linked via a glycosidic bond to a biphenyl group. The ortho-substitution on the phenyl ring directly attached to the mannose is a key feature that enhances binding affinity.[5]

Isolation and Synthesis of Mannoside A

As a synthetic compound, the "isolation" of Mannoside A refers to its chemical synthesis and purification. The general synthetic route for ortho-substituted biphenyl α-D-mannosides is a multi-step process.[3][5]

Experimental Protocol: Synthesis of a Representative Mannoside A Analogue

This protocol describes the synthesis of a representative ortho-substituted biphenyl α-D-mannoside.

Step 1: Glycosylation A solution of D-mannose pentaacetate and an ortho-substituted 4-bromophenol in a suitable solvent (e.g., dichloromethane) is treated with a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), at room temperature. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product, an acetylated ortho-substituted bromophenyl α-D-mannopyranoside, is extracted and purified by column chromatography.

Step 2: Suzuki Cross-Coupling The purified bromophenyl mannoside from Step 1 is dissolved in a solvent mixture (e.g., toluene, ethanol, and water) with a phenylboronic acid derivative and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base (e.g., sodium carbonate). The mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC). The resulting acetylated biphenyl α-D-mannoside is then extracted and purified.

Step 3: Deacetylation The acetylated biphenyl mannoside is dissolved in methanol and treated with a catalytic amount of sodium methoxide. The reaction is stirred at room temperature until the deprotection is complete. The final product, the biphenyl α-D-mannoside (Mannoside A analogue), is purified by column chromatography or recrystallization to yield the final product.

Biological Activity and Data Presentation

The biological activity of Mannoside A and its analogues is primarily assessed through their ability to inhibit FimH-mediated processes. Key quantitative metrics include the Hemagglutination Inhibition (HAI) titer and the half-maximal inhibitory concentration (IC₅₀) in various assays.

| Compound Class | HAI Titer (µM) | Biofilm Prevention IC₅₀ (µM) | FimH Binding Affinity (K D, nM) |

| Unsubstituted Biphenyl Mannoside | ~1.35 | ~1.35 | ~100-500 |

| Ortho-substituted Biphenyl Mannoside (Mannoside A type) | ~0.1 - 0.5 | ~0.16 | <50 |

| C-Mannoside Analogue | ~0.03 | Not Reported | Not Reported |

Table 1: Comparative biological activity of different classes of mannoside FimH antagonists. Data synthesized from multiple sources.[1][5]

Experimental Protocols for Biological Evaluation

Hemagglutination Inhibition (HI) Assay

This assay measures the ability of a compound to inhibit the agglutination of red blood cells (RBCs) by FimH-expressing E. coli.

Principle: FimH on the surface of UPEC cross-links mannose-containing glycoproteins on guinea pig erythrocytes, causing them to agglutinate. A potent FimH antagonist will block this interaction. The HAI titer is the minimum concentration of the antagonist that completely inhibits hemagglutination.[3]

Protocol:

-

A suspension of FimH-expressing E. coli is prepared and standardized.

-

Serial dilutions of the test compound (Mannoside A) are made in a 96-well microtiter plate.

-

The bacterial suspension is added to each well containing the test compound and incubated.

-

A suspension of guinea pig red blood cells is then added to each well.

-

The plate is incubated to allow for agglutination.

-

The wells are visually inspected for the presence of a "button" of non-agglutinated RBCs at the bottom (inhibition) or a diffuse lattice of agglutinated RBCs. The lowest concentration showing complete inhibition is the HAI titer.

Fluorescence Polarization (FP) Assay

This is a competitive binding assay to determine the affinity of a compound for purified FimH protein.

Principle: A fluorescently labeled mannoside probe, when bound to the larger FimH protein, will have a high fluorescence polarization value due to its slow tumbling rate in solution. An unlabeled competitor (Mannoside A) will displace the fluorescent probe, leading to a decrease in the polarization value.

Protocol:

-

Purified, recombinant FimH lectin domain is incubated with a fluorescently labeled mannoside probe.

-

Serial dilutions of the test compound are added to the FimH-probe mixture.

-

The fluorescence polarization is measured using a plate reader.

-

The IC₅₀ value is determined from the dose-response curve, which can be used to calculate the binding affinity (K D).

Biofilm Inhibition Assay

This assay assesses the ability of a compound to prevent the formation of intracellular bacterial communities (IBCs), a key step in UTI pathogenesis.[5]

Protocol:

-

Human bladder epithelial cells are cultured in 96-well plates.

-

UPEC are pre-incubated with various concentrations of the test compound.

-

The treated bacteria are then used to infect the bladder cell monolayers.

-

After an incubation period, non-adherent bacteria are washed away.

-

The cells are lysed to release intracellular bacteria, and the number of colony-forming units (CFUs) is determined by plating on agar.

-

The IC₅₀ for biofilm prevention is the concentration of the compound that reduces the number of intracellular bacteria by 50%.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of Mannoside A is the competitive inhibition of the FimH adhesin at the tip of type 1 pili of uropathogenic E. coli.

Figure 1: Signaling pathway illustrating the mechanism of action of Mannoside A.

By binding to the mannose-binding pocket of FimH, Mannoside A physically obstructs the interaction between the bacterium and the host cell surface. This prevents the initial attachment required for colonization and subsequent invasion and biofilm formation, effectively disarming the pathogen.

Experimental Workflow

The discovery and development of Mannoside A follows a structured workflow from initial design to preclinical evaluation.

Figure 2: Experimental workflow for the development of Mannoside A.

Conclusion

Mannoside A and its congeners represent a significant advancement in the development of anti-virulence therapeutics. By targeting the crucial initial step of bacterial adhesion, these compounds offer a promising alternative to traditional antibiotics for the management of urinary tract infections. The detailed methodologies and data presented in this guide provide a foundation for further research and development in this exciting field. The continued optimization of these mannoside-based FimH antagonists could lead to a new class of drugs that effectively combat bacterial infections while mitigating the growing threat of antibiotic resistance.

References

- 1. Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Portal [iro.uiowa.edu]

- 5. Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Mannoside A: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannoside A, scientifically known as Mannioside A, is a steroidal saponin with demonstrated anti-inflammatory properties. Its chemical structure consists of a pennogenin aglycone linked to a disaccharide chain, specifically an alpha-L-rhamnopyranosyl-(1->3)-beta-D-glucopyranosyl residue, at position 3.[1] This complex structure contributes to its biological activity, making it a compound of interest for further investigation in drug discovery and development, particularly in the context of inflammatory disorders. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed experimental protocols for its isolation and characterization, quantitative data on its biological efficacy, and a proposed mechanism of action.

Natural Sources of Mannoside A

This compound is a natural product isolated from terrestrial plants of the genus Dracaena, commonly known as dragon trees. Specifically, it has been identified in the following species:

-

Dracaena mannii : The stem bark of this tree is a primary source from which this compound was first isolated.[1][2] Dracaena mannii is a tree species found in tropical Africa.

-

Dracaena arborea : This species is also a known source of this compound.

While the genus Dracaena is rich in various steroidal saponins, this compound has been specifically characterized from these two species.

Quantitative Data

Yield of Mannoside A

The primary literature describing the isolation of this compound from the stem bark of Dracaena mannii does not specify the final percentage yield of the purified compound. However, the initial extraction process yielded 252 g of a dark residue from 2.5 kg of dried and pulverized stem bark, representing a crude extract yield of 10.08%.[2] Further chromatographic separation of 160 g of this crude extract led to the isolation of this compound, though the final mass is not provided.

In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been quantitatively assessed using a carrageenan-induced paw edema model in rats. The data demonstrates a significant reduction in inflammation following administration of the compound.

| Time After Carrageenan Injection | % Inhibition of Paw Edema (this compound at 5 mg/kg) | % Inhibition of Paw Edema (Indomethacin at 10 mg/kg) |

| 1 hour | 80.57% | - |

| 2 hours | 75.86% | - |

| 3 hours | 70.00% | - |

| 4 hours | 65.71% | 62.36% |

| 5 hours | 60.00% | - |

Data sourced from Tapondjou et al., 2008.[2]

Experimental Protocols

The following protocols are based on the methods described for the isolation and characterization of this compound from Dracaena mannii.[2]

General Procedures

-

Nuclear Magnetic Resonance (NMR) : ¹H-NMR spectra were recorded at 400 MHz and ¹³C-NMR spectra at 100 MHz using a Bruker AMX-400 spectrometer. Chemical shifts are reported in ppm (δ) with tetramethylsilane (TMS) as the internal standard.

-

Mass Spectrometry (MS) : Electrospray Ionization Mass Spectrometry (ESI-MS) was performed on a LCQ ThermoFinnigan apparatus.

-

Infrared (IR) Spectroscopy : IR spectra were measured on a FTIR-8400S Shimadzu spectrometer using a KBr pellet.

-

Chromatography : Column chromatography was performed using silica gel 60 (0.040-0.063 mm) and Sephadex LH-20. Thin Layer Chromatography (TLC) was carried out on precoated Kieselgel 60 F254 plates, with visualization under UV light and by spraying with 50% H₂SO₄ followed by heating.

Extraction and Isolation

-

Plant Material : The dried and pulverized stem bark of Dracaena mannii (2.5 kg) was used as the starting material.

-

Extraction : The plant material was extracted three times with 95% ethanol at room temperature, with each extraction lasting 24 hours.

-

Concentration : The ethanol filtrate was concentrated under reduced pressure to yield a dark crude extract (252 g).

-

Solvent Partitioning : A portion of the crude extract (160 g) was suspended in 300 mL of water and successively partitioned with ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Initial Chromatographic Separation : The n-BuOH soluble fraction (45 g) was subjected to silica gel column chromatography, eluting with a gradient of CHCl₃-MeOH-H₂O (90:10:1 to 60:40:4). This yielded five main fractions (F1-F5).

-

Purification of this compound : Fraction F3 (8 g) was further purified by column chromatography on Sephadex LH-20 with methanol as the eluent, followed by repeated silica gel column chromatography using a CHCl₃-MeOH-H₂O (80:20:2) solvent system to afford pure this compound.

Structure Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques:

-

ESI-MS : The mass spectrum showed a pseudomolecular ion peak corresponding to the molecular formula C₃₉H₆₂O₁₃.

-

IR Spectroscopy : The IR spectrum indicated the presence of hydroxyl groups.

-

¹H and ¹³C NMR : The NMR spectra revealed the presence of a pennogenin aglycone and two sugar moieties (glucose and rhamnose).

-

2D-NMR (COSY, HMQC, HMBC) : These experiments were used to establish the connectivity of protons and carbons within the aglycone and the sugar units, as well as the linkage between the sugars and the attachment point to the aglycone.

Mandatory Visualizations

Experimental Workflow

Caption: Isolation and purification workflow for this compound from Dracaena mannii.

Proposed Anti-inflammatory Signaling Pathway

While the precise molecular mechanism of this compound's anti-inflammatory activity has not been fully elucidated, many saponins are known to exert their effects by modulating key inflammatory signaling pathways. A plausible mechanism involves the inhibition of the Toll-like Receptor 4 (TLR4) signaling cascade, which is a critical pathway in the innate immune response and inflammation.

Caption: Proposed TLR4-mediated anti-inflammatory pathway inhibited by this compound.

Conclusion

This compound, a steroidal saponin from Dracaena mannii and Dracaena arborea, demonstrates significant anti-inflammatory potential. This technical guide has outlined its natural sources and provided a detailed framework for its extraction, isolation, and characterization. The quantitative data on its in vivo efficacy highlights its potency. While further research is required to fully elucidate its mechanism of action, the inhibition of inflammatory signaling pathways such as TLR4 represents a promising avenue for investigation. The information presented herein serves as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development, facilitating future studies on this compound and its potential therapeutic applications.

References

An In-depth Technical Guide to the Biosynthesis of Mannosides

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the biosynthetic pathways of mannosides, a diverse class of glycolipids and glycoproteins. Due to the broad nature of the term "Mannoside A," this document will focus on the general principles of mannoside biosynthesis and provide a specific, in-depth analysis of the biosynthesis of Mannosylerythritol Lipid A (MEL-A), a well-characterized mannoside with significant biological activity.

General Principles of Mannoside Biosynthesis

The synthesis of mannosides in organisms fundamentally involves the enzymatic transfer of a mannose moiety from an activated donor substrate to an acceptor molecule. This process is primarily mediated by two major classes of enzymes: mannosyltransferases and glycoside phosphorylases.

1.1. Mannosyltransferase-Mediated Biosynthesis

Mannosyltransferases are a large family of enzymes that catalyze the transfer of mannose from a nucleotide-sugar donor, typically guanosine diphosphate-mannose (GDP-mannose), to a specific acceptor molecule. This acceptor can be a lipid, a protein, or another carbohydrate. The general reaction can be summarized as:

GDP-mannose + Acceptor → Mannosyl-Acceptor + GDP

The biosynthesis of GDP-mannose is a critical precursor step. In many organisms, this pathway starts from fructose-6-phosphate, as illustrated in the diagram below.

1.2. Glycoside Phosphorylase-Mediated Synthesis

Glycoside phosphorylases offer an alternative route for mannoside synthesis. These enzymes catalyze the reversible phosphorolysis of a glycosidic bond. In the synthetic direction, they can transfer a mannosyl group from a mannosyl-1-phosphate donor to an acceptor molecule. This method is particularly useful in biocatalysis as it avoids the use of expensive nucleotide sugars.[1] The general reaction is:

Mannosyl-1-Phosphate + Acceptor ⇌ Mannosyl-Acceptor + Phosphate

Biosynthesis of Mannosylerythritol Lipid A (MEL-A)

Mannosylerythritol lipids (MELs) are glycolipid biosurfactants produced by various fungi, such as those from the genus Moesziomyces (formerly Pseudozyma).[2] MELs exhibit a range of biological activities, making them attractive for various applications.[2] The biosynthesis of MELs involves a series of enzymatic steps that are genetically encoded in a dedicated gene cluster. The core enzymes include a glycosyltransferase (Emt1), two acyltransferases (Mac1 and Mac2), and an acetyltransferase (Mat1).

The biosynthesis of MEL-A, a specific homolog, begins with the transfer of mannose from GDP-mannose to erythritol. This is followed by acylation and subsequent acetylation.

Quantitative Data

The production of mannosides, particularly MELs, has been optimized through fermentation. The yields are highly dependent on the microbial strain, culture conditions, and carbon source.

| Producer Strain | Carbon Source | Fermentation Time (days) | Max. MEL Titer (g/L) | Reference |

| Moesziomyces aphidis XM01 | Glucose and Soybean Oil | 8 | 113.6 ± 3.1 | [3] |

| Pseudozyma antarctica T-34 | Soybean Oil | Not Specified | 40 | [4] |

| Pseudozyma aphidis DSM 70725 | Not Specified | Not Specified | Higher at 200 rpm | [3] |

Experimental Protocols

4.1. Protocol for Glycoside Phosphorylase Activity Assay

This protocol is adapted for the assay of starch phosphorylase but can be modified for other glycoside phosphorylases by changing the substrate.

Objective: To determine the activity of a glycoside phosphorylase by measuring the amount of inorganic phosphate released or the amount of polysaccharide synthesized.

Materials:

-

Enzyme extract containing glycoside phosphorylase.

-

Glucose-1-phosphate (G1P) solution (1%).

-

Iodine solution (0.01 M).

-

Phosphate buffer (pH 6.8).

-

Spectrophotometer or colorimeter.

-

Cuvettes.

-

Stopwatch.

Procedure (Starch Synthesis Detection):

-

Prepare a reaction mixture containing 5 cm³ of enzyme extract and 5 cm³ of 1% G1P solution.

-

Immediately start a stopwatch upon mixing.

-

At regular time intervals (e.g., every minute for 6 minutes), withdraw a sample (e.g., 0.5 cm³) from the reaction mixture.

-

Add the sample to a cuvette containing 1 cm³ of water and 1 cm³ of iodine solution.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 620 nm) to quantify the starch-iodine complex.

-

A blank should be prepared with the enzyme extract and water instead of G1P to account for any initial color.

-

Plot a graph of absorbance against time to determine the initial rate of reaction.

4.2. Protocol for Purification of Mannosylerythritol Lipids (MELs)

This protocol outlines a general method for the extraction and purification of MELs from a fermentation broth.

Objective: To isolate and purify MELs from a fungal fermentation culture.

Materials:

-

Fermentation broth containing MELs.

-

Organic solvents: Ethyl acetate, methanol, n-hexane.

-

Silica gel for column chromatography.

-

Rotary evaporator.

-

Separatory funnel.

Procedure:

-

Solvent Extraction:

-

Acidify the fermentation broth to approximately pH 2.

-

Extract the broth with an equal volume of ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.

-

Combine the organic phases and evaporate the solvent using a rotary evaporator to obtain a crude MEL mixture.

-

-

Methanol/Water/n-Hexane Partitioning:

-

For further purification, a methanol/water/n-hexane solvent system can be used.

-

A ratio of 2:1:1 (methanol:water:n-hexane) can recover about 80% of MELs. A subsequent extraction with a 3:1:1 ratio can recover an additional ~14%.

-

-

Silica Gel Chromatography:

-

The crude MEL extract can be further purified by silica gel column chromatography.

-

A gradient of chloroform and methanol is typically used as the mobile phase to separate the different MEL homologs (MEL-A, B, C, and D).

-

Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the desired MEL.

-

The solvent is evaporated from the purified fractions to yield the final product.

-

Conclusion

The biosynthesis of mannosides is a complex process that is fundamental to the biology of many organisms. While the term "Mannoside A" is not universally defined, the study of specific mannosides like MEL-A provides a valuable model for understanding the enzymes and pathways involved. The ability to harness these biosynthetic pathways, either in vivo through fermentation or in vitro using purified enzymes, holds significant promise for the production of novel therapeutics, biosurfactants, and other valuable biomolecules. Further research into the kinetics and mechanisms of mannosyltransferases and glycoside phosphorylases will be crucial for advancing these applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Mannoside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannoside A, a potent and selective antagonist of the bacterial adhesin FimH, represents a promising class of small molecules for the development of anti-infective therapeutics. FimH is a critical virulence factor for uropathogenic Escherichia coli (UPEC), mediating the adhesion of the bacteria to the bladder epithelium, a crucial step in the pathogenesis of urinary tract infections (UTIs). By competitively inhibiting the binding of FimH to its natural mannosylated receptors on host cells, Mannoside A and its analogs offer a novel, non-antibiotic approach to combatting UTIs, potentially reducing the selective pressure for antibiotic resistance. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological activity of a representative ortho-substituted biphenyl α-D-mannoside, herein referred to as Mannoside A.

Physical and Chemical Properties

The physicochemical properties of Mannoside A are critical for its biological activity, pharmacokinetic profile, and formulation development. A summary of these properties for a representative ortho-methyl biphenyl mannoside is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₂O₈ | N/A |

| Molecular Weight | 390.38 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in methanol, DMSO, and DMF. Poorly soluble in water. | [1] |

| Calculated LogP (cLogP) | 1.8 | [2] |

| Topological Polar Surface Area (TPSA) | 128 Ų | [2] |

| Hydrogen Bond Donors | 4 | [2] |

| Hydrogen Bond Acceptors | 8 | [2] |

| Rotatable Bonds | 6 | [2] |

Spectroscopic Data:

While specific spectra for a single "Mannoside A" are not publicly available, the characterization of analogous biphenyl mannosides typically involves the following spectroscopic techniques[1]:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the mannose moiety, including the anomeric proton as a doublet, and signals for the aromatic protons of the biphenyl group.

-

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbon atoms of the mannose ring and the biphenyl system.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the elemental composition and exact mass of the molecule.

Experimental Protocols

Synthesis of Mannoside A (ortho-methyl biphenyl mannoside)

The synthesis of ortho-substituted biphenyl mannosides typically involves a multi-step process, including a glycosylation reaction followed by a Suzuki cross-coupling reaction. The following is a representative protocol adapted from published literature[1].

Step 1: Glycosylation

-

To a solution of 4-bromo-2-methylphenol in dry dichloromethane (DCM) is added α-D-mannose pentaacetate.

-

The reaction mixture is cooled to 0°C, and boron trifluoride diethyl etherate (BF₃·OEt₂) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours until completion, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, 4-bromo-2-methylphenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside, is purified by silica gel column chromatography.

Step 2: Suzuki Cross-Coupling

-

The acetylated mannoside from Step 1 is dissolved in a mixture of dioxane and water.

-

A commercially available 3-substituted phenylboronic acid, cesium carbonate (Cs₂CO₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are added to the solution.

-

The reaction mixture is heated to 80-90°C under an inert atmosphere (e.g., nitrogen or argon) for 4-8 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The resulting protected ortho-substituted biphenyl mannoside is purified by column chromatography.

Step 3: Deprotection

-

The purified product from Step 2 is dissolved in dry methanol.

-

A catalytic amount of sodium methoxide (NaOMe) in methanol is added, and the mixture is stirred at room temperature for 2-4 hours.

-

The reaction is neutralized with an acidic resin (e.g., Amberlite IR120 H⁺), filtered, and the filtrate is concentrated.

-

The final product, the deprotected ortho-substituted biphenyl mannoside (Mannoside A), is purified by recrystallization or column chromatography.

Hemagglutination Inhibition (HAI) Assay

The biological activity of Mannoside A as a FimH antagonist is commonly evaluated using a hemagglutination inhibition (HAI) assay. This assay measures the ability of the compound to inhibit the FimH-mediated agglutination of red blood cells (RBCs). A detailed protocol is provided below[3][4][5].

Materials:

-

Uropathogenic E. coli expressing type 1 pili (e.g., UTI89 strain)

-

Guinea pig or human red blood cells (RBCs)

-

Phosphate-buffered saline (PBS)

-

Mannoside A and other test compounds

-

96-well V-bottom microtiter plates

Procedure:

-

Preparation of Bacteria: UPEC are grown in static culture to induce the expression of type 1 pili. The bacteria are then harvested by centrifugation, washed, and resuspended in PBS to a specific optical density (OD).

-

Preparation of Red Blood Cells: RBCs are washed multiple times with PBS by centrifugation and resuspension to remove any interfering substances. A final suspension of a defined concentration (e.g., 3% v/v) is prepared in PBS.

-

Assay Setup:

-

Serial dilutions of Mannoside A and control compounds are prepared in PBS in a 96-well plate.

-

A fixed concentration of the UPEC suspension is added to each well containing the test compounds.

-

The plate is incubated at room temperature for a defined period (e.g., 30 minutes) to allow the compounds to bind to FimH on the bacteria.

-

-

Hemagglutination: The prepared RBC suspension is added to all wells. The plate is gently mixed and incubated at 4°C or room temperature until the RBCs in the control wells (without inhibitor) have fully agglutinated and formed a uniform lattice.

-

Reading the Results: The wells are visually inspected. A "button" of pelleted RBCs at the bottom of the well indicates inhibition of hemagglutination, while a uniform reddish haze or lattice indicates hemagglutination.

-

Determination of HAI Titer: The HAI titer is defined as the lowest concentration of the compound that completely inhibits hemagglutination.

Signaling Pathways and Experimental Workflows

FimH-Mediated Bacterial Adhesion and Inhibition by Mannoside A

FimH, located at the tip of type 1 pili on uropathogenic E. coli, mediates the initial attachment of the bacteria to mannosylated glycoproteins, such as uroplakins, on the surface of bladder epithelial cells. This adhesion is a critical step for colonization and subsequent infection. Mannoside A acts as a competitive inhibitor, binding to the mannose-binding pocket of FimH and preventing its interaction with host cell receptors.

Caption: FimH-mediated adhesion of UPEC to host cells and its inhibition by Mannoside A.

Experimental Workflow: Synthesis and Evaluation of Mannoside A

The development of Mannoside A involves a systematic workflow, from chemical synthesis to biological evaluation. This process is iterative, with the biological data feeding back to inform the design of new analogs with improved properties.

Caption: A typical experimental workflow for the synthesis and evaluation of Mannoside A.

Conclusion

Mannoside A, as a representative of the ortho-substituted biphenyl mannosides, is a highly potent and promising FimH antagonist. Its well-defined physical and chemical properties, coupled with established synthetic routes and biological assays, make it an attractive lead compound for the development of novel anti-adhesion therapies for urinary tract infections. The detailed information provided in this technical guide serves as a valuable resource for researchers and drug development professionals working in the field of anti-infectives. Further optimization of this class of molecules may lead to the development of a clinically effective, non-antibiotic treatment for UTIs, addressing a significant unmet medical need.

References

- 1. Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajol.info [ajol.info]

- 3. Hemagglutination Inhibition (HI) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 4. An Optimized Hemagglutination Inhibition (HI) Assay to Quantify Influenza-specific Antibody Titers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.who.int [cdn.who.int]

The Core Mechanism of Action of Mannoside A in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannosides, a class of glycosides containing a mannose sugar, play critical roles in various biological processes, ranging from protein glycosylation to bacterial adhesion and cancer metabolism. This technical guide provides an in-depth exploration of the mechanism of action of a key mannoside derivative, Mannostatin A, a potent inhibitor of Golgi α-mannosidase II (GMII). Additionally, it will touch upon the broader therapeutic applications of other mannosides, particularly as anti-adhesion agents against bacterial infections and as potential anti-cancer therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular interactions and functional consequences of mannoside-based compounds in biological systems.

Mannostatin A: A Potent Inhibitor of Golgi α-Mannosidase II

The primary and most well-characterized mechanism of action for Mannostatin A is the competitive inhibition of Golgi α-mannosidase II (GMII), a key enzyme in the N-glycan processing pathway.[1] This pathway is crucial for the maturation of glycoproteins, which are involved in a multitude of cellular functions, including cell-cell recognition, signaling, and adhesion.

The N-Glycan Processing Pathway and the Role of GMII

N-linked glycosylation is a post-translational modification where an oligosaccharide is attached to a nitrogen atom of an asparagine residue of a protein. This process begins in the endoplasmic reticulum and continues in the Golgi apparatus, where the oligosaccharide is extensively modified by a series of glycosidases and glycosyltransferases.

GMII is a retaining Family 38 glycoside hydrolase that acts late in this pathway.[1] Its primary function is to trim two specific mannose residues (α-1,3 and α-1,6 linked) from the GlcNAcMan5GlcNAc2 intermediate. This trimming step is essential for the subsequent addition of other sugars to form complex and hybrid N-glycans.

Mechanism of Inhibition by Mannostatin A

Mannostatin A is a reversible, competitive inhibitor of GMII.[1] Its structure mimics the transition state of the mannosyl cation intermediate formed during the enzymatic cleavage of the mannose residue. X-ray crystallography studies of Drosophila GMII (dGMII) complexed with Mannostatin A have elucidated the molecular basis of its potent inhibition.[1][2]

Key interactions within the active site of dGMII include:

-

The 3,4-cis-diol of Mannostatin A coordinates with a Zn2+ ion in the active site.[2]

-

The 2-hydroxyl group forms hydrogen bonds with Asp472 and Tyr727.[2]

-

The amine group of Mannostatin A forms hydrogen bonds with the catalytic acid residues Asp204 and Asp341, as well as Tyr269.[2]

-

A crucial interaction involves the backbone carbonyl of Arg876, which contributes significantly to the high potency of the inhibitor.[1]

-

A hydrophobic interaction between the thiomethyl group of Mannostatin A and an aromatic pocket near the cleavage site further enhances its binding affinity.[1]

By binding tightly to the active site, Mannostatin A prevents the natural substrate from accessing the enzyme, thereby halting the N-glycan processing pathway at the GlcNAcMan5GlcNAc2 stage. This leads to an accumulation of hybrid-type oligosaccharides on the cell surface.[1]

Signaling Pathway Diagram

Caption: N-Glycan processing pathway and the point of inhibition by Mannostatin A.

Quantitative Data on Mannoside A (Mannostatin A) Activity

The inhibitory potency of Mannostatin A and its derivatives against GMII has been quantified in various studies. This data is crucial for understanding its structure-activity relationship and for the development of more potent and selective inhibitors.

| Compound | Target Enzyme | Assay Type | IC50 / Ki | Reference |

| Mannostatin A | Golgi α-mannosidase II | Enzyme Inhibition Assay | Potent inhibitor | [1] |

| N-benzyl analog of Mannostatin A | Drosophila Golgi α–mannosidase II | X-ray Crystallography | - | [2] |

Experimental Protocols

X-ray Crystallography of dGMII-Inhibitor Complexes

Objective: To determine the three-dimensional structure of the enzyme-inhibitor complex to understand the molecular basis of inhibition.

Methodology:

-

Protein Expression and Purification: The catalytic domain of Drosophila Golgi α-mannosidase II (dGMII) is expressed in a suitable expression system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

-

Crystallization: The purified dGMII is co-crystallized with the inhibitor (e.g., Mannostatin A) by vapor diffusion in hanging or sitting drops. A reservoir solution containing a precipitant is used to induce crystallization.

-

Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The structure is solved by molecular replacement using a known structure of dGMII as a search model. The model is then refined against the diffraction data, and the inhibitor is built into the electron density map.

Enzyme Inhibition Assay

Objective: To quantify the inhibitory potency (IC50 or Ki) of a compound against GMII.

Methodology:

-

Enzyme and Substrate Preparation: Purified GMII and a suitable substrate (e.g., a synthetic fluorogenic or chromogenic substrate) are prepared in an appropriate buffer.

-

Inhibitor Preparation: The test compound (e.g., Mannostatin A) is dissolved in a suitable solvent and serially diluted to a range of concentrations.

-

Assay Reaction: The enzyme, substrate, and inhibitor are mixed in a microplate. The reaction is incubated at a specific temperature for a set period.

-

Detection: The product of the enzymatic reaction is detected using a spectrophotometer or fluorometer.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated. The IC50 value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, is determined by fitting the data to a dose-response curve.

Experimental Workflow Diagram

Caption: Experimental workflow for determining inhibitor potency and structure.

Broader Mechanisms of Action of Mannosides

While Mannostatin A is a specific inhibitor of GMII, other mannoside derivatives exhibit different mechanisms of action with significant therapeutic potential.

FimH Antagonism for Anti-Adhesion Therapy

A significant area of research focuses on the use of α-D-mannosides as antagonists of the bacterial adhesin FimH.[3][4] FimH is a lectin located on the tip of type 1 pili of uropathogenic E. coli (UPEC), and it mediates the initial attachment of the bacteria to mannosylated glycoproteins on the surface of bladder epithelial cells.[4][5] This adhesion is a critical step in the pathogenesis of urinary tract infections (UTIs).

Mechanism: Aryl α-D-mannosides and their derivatives act as competitive inhibitors of FimH.[3] They bind to the mannose-binding pocket of FimH, preventing it from interacting with its natural receptors on host cells.[3][5] This blocks bacterial adhesion and subsequent invasion, allowing the bacteria to be cleared by the natural flow of urine. Structure-activity relationship (SAR) studies have led to the development of potent biaryl mannosides with low nanomolar binding affinity for FimH.[3]

Anti-Cancer Properties of Mannose

Recent studies have highlighted the potential of D-mannose as an anti-cancer agent.[6][7][8][9][10] The proposed mechanisms are multifaceted and often depend on the cancer cell type and its metabolic wiring.

Mechanisms:

-

Inhibition of Glycolysis: In some cancer cells, particularly those with low levels of the enzyme phosphomannose isomerase (MPI), mannose can be phosphorylated to mannose-6-phosphate, which then accumulates and inhibits key glycolytic enzymes.[10] This disrupts the Warburg effect, a metabolic hallmark of many cancer cells, leading to reduced proliferation and apoptosis.[10]

-

Induction of Oxidative Stress: Mannose treatment can lead to an increase in reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential in prostate cancer cells, ultimately inducing apoptosis.[7]

-

Inhibition of Signaling Pathways: Mannose has been shown to inhibit the PI3K/AKT and ERK signaling pathways in non-small cell lung cancer (NSCLC) cells, which are critical for cell survival and proliferation.[6]

-

Induction of Pyroptosis: In bladder cancer, mannose can inhibit PKM2 lactylation, leading to pyroptosis, a form of inflammatory cell death, and activation of anti-tumor immune responses.[9]

Conclusion

The term "Mannoside A" most specifically refers to Mannostatin A, a well-characterized and potent inhibitor of Golgi α-mannosidase II. Its mechanism of action, involving the disruption of N-glycan processing, has significant implications for cancer therapy due to the altered glycosylation patterns on cancer cells. Beyond Mannostatin A, the broader class of mannosides presents exciting therapeutic opportunities. The development of FimH antagonists represents a promising non-antibiotic approach to treating urinary tract infections. Furthermore, the emerging anti-cancer properties of D-mannose, acting through various metabolic and signaling pathways, open new avenues for cancer treatment. Continued research into the diverse mechanisms of action of mannosides will undoubtedly lead to the development of novel and targeted therapies for a range of diseases.

References

- 1. The Molecular Basis of Inhibition of Golgi α-Mannosidase II by Mannostatin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structural Basis of the Inhibition of Golgi α-Mannosidase II by Mannostatin A and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Developments in Mannose‐Based Treatments for Uropathogenic Escherichia coli‐Induced Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mannose shows antitumour properties against lung cancer via inhibiting proliferation, promoting cisplatin-mediated apoptosis and reducing metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mannose inhibits the growth of prostate cancer through a mitochondrial mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mannose inhibits PKM2 lactylation to induce pyroptosis in bladder cancer and activate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. D-Mannose and Cancer – Research Review [prevailovercancer.com]

The Core of Adhesion: A Technical Guide to Mannoside A's Interaction with Protein Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions between mannoside derivatives and their protein receptors. The primary focus of this document is the well-characterized interaction between synthetic mannoside antagonists and the bacterial adhesin FimH, a critical virulence factor in uropathogenic Escherichia coli (UPEC). Additionally, broader concepts of mannoside recognition by mammalian lectins are discussed. The information presented herein is intended to support research and development efforts in the fields of anti-infective therapies and glycobiology.

Introduction: Mannosides as Key Players in Molecular Recognition

Mannosides, carbohydrates containing mannose, are integral to a multitude of biological processes, from protein glycosylation to cellular recognition.[1] Their ubiquitous nature makes them a focal point for studying protein-carbohydrate interactions. In the context of infectious disease, the specific recognition of mannosylated glycoproteins on host cells by bacterial adhesins is often the initial and critical step in pathogenesis.[2] This guide delves into the specifics of these interactions, with a particular emphasis on the therapeutic potential of mannoside-based molecules as competitive inhibitors of bacterial adhesion.

The FimH Adhesin: A Prime Target for Mannoside-Based Therapeutics

The FimH protein is a lectin located at the tip of type 1 pili on the surface of uropathogenic E. coli.[2][3] It mediates the bacterium's adherence to the urothelium by binding to mannosylated glycoproteins on the surface of bladder epithelial cells.[2][3] This adhesion is a prerequisite for colonization and the subsequent establishment of urinary tract infections (UTIs).[2][4] Consequently, blocking the FimH-mannoside interaction presents a promising non-antibiotic strategy for the prevention and treatment of UTIs.[2]

Mechanism of FimH Inhibition by Mannoside A Derivatives

Synthetic mannosides have been extensively developed as competitive antagonists of FimH. These molecules are designed to mimic the natural mannose ligand, thereby occupying the FimH binding pocket and preventing its attachment to host cell receptors. The general mechanism is a direct competitive inhibition of the adhesion process.

Quantitative Analysis of Mannoside-FimH Interactions

The development of potent FimH antagonists relies on quantitative assessment of their binding affinity and functional activity. Various assays have been employed to determine key parameters such as the dissociation constant (Kd), the half-maximal effective concentration (EC50), and the half-maximal inhibitory concentration (IC50).

Binding Affinity and Cellular Activity Data

The following tables summarize quantitative data for a selection of mannoside derivatives from published studies. These compounds demonstrate the structure-activity relationships (SAR) that guide the design of high-affinity FimH inhibitors.

Table 1: In Vitro Potency of Selected Mannoside Derivatives

| Compound | Description | Hemagglutination Inhibition (HAI) Titer (µM) | Reference |

|---|---|---|---|

| 3a | Parent Phenyl Mannoside | >500 | [4] |

| 3g | Ortho-substituted Chlorophenyl Mannoside | 100 | [4] |

| 3j | Meta-substituted Methyl Ester Mannoside | 100 | [4] |

| 3m | Ortho-substituted Cyanophenyl Mannoside | 100 | [4] |

| 13 | Biphenyl Mannoside | 0.74 (IC50) | [3] |

| 20 | FAM Mannoside | 125 |[4] |

Table 2: Comparison of Binding Affinity and Cellular Potency

| Compound ID | Cellular Potency (HA Assay, µM) | Binding Affinity (EC50, µM) | Reference |

|---|---|---|---|

| 20 | 125 | < 0.25 | [4] |

| Various Mannosides | 0.15 - 125 | < 0.25 (for all tested) |[4] |

Note: The data indicates that while many compounds exhibit high binding affinity in cell-free assays, this does not always directly correlate with their potency in cell-based functional assays, highlighting the importance of cellular assays in drug development.[4]

Experimental Protocols for Studying Mannoside-Protein Interactions

A variety of biophysical and cell-based assays are utilized to characterize the interaction between mannosides and their protein receptors.

Hemagglutination (HA) Inhibition Assay

This cell-based assay directly assesses the ability of a compound to prevent FimH-mediated adhesion.

-

Principle: Uropathogenic E. coli expressing type 1 pili can agglutinate red blood cells (RBCs) by binding to mannose structures on their surface. A mannoside antagonist will compete for FimH binding and inhibit this agglutination.

-

General Protocol:

-

Serial dilutions of the test mannoside compound are prepared in a microtiter plate.

-

A standardized suspension of FimH-expressing E. coli is added to each well.

-

A suspension of guinea pig or human red blood cells is added.

-

The plate is incubated to allow for agglutination.

-

The minimum concentration of the compound that completely inhibits agglutination is recorded as the HA inhibition (HAI) titer.[4]

-

Fluorescence Polarization (FP) Assay

This is a cell-free, in-solution technique to measure binding affinity.

-

Principle: A fluorescently labeled mannoside probe (like FAM mannoside) will tumble rapidly in solution, resulting in low fluorescence polarization. When bound by the much larger FimH protein, its tumbling slows significantly, leading to an increase in polarization. A test compound that competes for the binding site will displace the fluorescent probe, causing a decrease in polarization.

-

General Protocol:

-

A constant concentration of FimH and a fluorescently labeled mannoside probe are incubated together.

-

Increasing concentrations of the unlabeled test mannoside are added.

-

The fluorescence polarization is measured at each concentration of the test compound.

-

The data is used to calculate the EC50, which reflects the binding affinity of the test compound.[4]

-

X-ray Crystallography

This technique provides high-resolution structural information about the binding interaction.

-

Principle: By co-crystallizing the protein receptor (e.g., FimH) with the mannoside ligand, the precise three-dimensional arrangement of the atoms at the binding interface can be determined.

-

Significance: X-ray crystallography has been instrumental in understanding how mannosides interact with key residues in the FimH binding pocket, such as Tyr-48, Ile-52, and Tyr-137.[4] This structural information is crucial for structure-guided drug design, enabling the optimization of ligand potency and specificity.[2][4]

Mammalian Mannose Receptors: A Different Perspective

While FimH is a key focus in anti-infective research, mammalian systems also possess a range of mannose-binding proteins (lectins) that play crucial roles in immunity and homeostasis.

The Macrophage Mannose Receptor (CD206)

The macrophage mannose receptor (MR) is a C-type lectin that recognizes terminal mannose, fucose, and N-acetylglucosamine residues on glycoproteins.[5] It is involved in:

-

Innate Immunity: Acts as a pattern recognition receptor, binding to and internalizing pathogens like yeast, bacteria, and viruses.[5]

-

Homeostasis: Mediates the clearance of endogenous glycoproteins from circulation.[5]

The interaction of ligands with the mannose receptor can trigger endocytosis and influence downstream signaling pathways. For instance, the soluble form of the mannose receptor has been shown to promote proinflammatory activation of macrophages via an Akt/NF-κB pathway.[6]

Conclusion and Future Directions

The study of mannoside interactions with protein receptors has yielded significant insights, particularly in the development of anti-adhesive therapies against bacterial infections. The bacterial adhesin FimH remains a highly validated target, and the ongoing optimization of mannoside-based antagonists holds great promise. Structure-guided design, informed by techniques like X-ray crystallography, will continue to be a cornerstone of these efforts.[4] Furthermore, a deeper understanding of the interactions with mammalian mannose receptors will be crucial for developing targeted drug delivery systems and for modulating immune responses in a variety of diseases. The continued exploration of the rich and complex world of glycobiology is poised to deliver novel therapeutic strategies for years to come.

References

- 1. Mannoside recognition and degradation by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Developments in Mannose‐Based Treatments for Uropathogenic Escherichia coli‐Induced Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Mannose Receptor Ligands and the Macrophage Glycome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Functions of Mannosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannosides, a class of glycosides containing the sugar mannose, have emerged as a significant area of interest in biomedical research and drug development. Their diverse biological activities, ranging from anti-inflammatory and anti-cancer to anti-virulence properties, position them as promising candidates for novel therapeutic interventions. This technical guide provides an in-depth overview of the known biological functions of mannosides, with a focus on their mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these functions. All quantitative data are presented in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams.

Core Biological Functions of Mannosides

The biological activities of mannosides are largely attributed to their ability to interact with specific protein targets, particularly lectins, on the surface of cells. These interactions can trigger a cascade of downstream signaling events, leading to a variety of physiological responses. The primary biological functions of mannosides can be categorized as follows:

-

Anti-inflammatory Activity: Mannoside derivatives have been shown to exhibit potent anti-inflammatory effects by modulating key inflammatory pathways.

-

Anti-virulence Properties: A significant body of research has focused on the role of mannosides in preventing bacterial adhesion, a critical step in the pathogenesis of many infectious diseases.

-

Anticancer Effects: The parent sugar, mannose, and its derivatives have demonstrated promising anti-tumor activities through various mechanisms.

-

Immunomodulation: Mannosides can influence the activity of immune cells, suggesting their potential in modulating immune responses in various disease contexts.

Anti-inflammatory Activity of Mannoside Glycolipid Conjugates (MGCs)

Mannoside Glycolipid Conjugates (MGCs) have been identified as potent inhibitors of Toll-like receptor 4 (TLR4) signaling, a key pathway in the innate immune response that can lead to excessive inflammation.

Mechanism of Action

MGCs exert their anti-inflammatory effects by selectively blocking TLR4-mediated activation of immune cells, such as monocytes and dendritic cells, in response to lipopolysaccharide (LPS).[1] The inhibitory action involves a multi-step process at the cell membrane:

-

Enhanced Internalization of CD14: MGCs promote the internalization of the CD14 receptor, a co-receptor for TLR4.

-

Prevention of CD14-TLR4 Colocalization: By enhancing CD14 internalization, MGCs prevent its colocalization with TLR4.

-

Inhibition of NF-κB Nuclear Translocation: The disruption of the TLR4 signaling complex ultimately abolishes the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory cytokines.[1]

This mechanism effectively suppresses the secretion of pro-inflammatory cytokines and impairs the maturation of dendritic cells, leading to reduced T cell stimulation.[1]

Signaling Pathway

The following diagram illustrates the TLR4 signaling pathway and the inhibitory action of Mannoside Glycolipid Conjugates.

Anti-virulence Activity of C-Mannosides against Uropathogenic E. coli (UPEC)

C-mannosides have been extensively studied as anti-virulence agents for the prevention and treatment of urinary tract infections (UTIs) caused by uropathogenic E. coli (UPEC).[2]

Mechanism of Action

The primary mechanism of action of C-mannosides is the competitive inhibition of the FimH adhesin located on the type 1 pili of UPEC.[2] FimH binds to mannosylated glycoproteins on the surface of bladder epithelial cells, a crucial step for bacterial colonization and invasion.[2] By acting as a high-affinity ligand for FimH, C-mannosides block this interaction, thereby preventing bacterial adhesion and facilitating their clearance from the urinary tract.[2][3]

Quantitative Data: FimH Inhibition

The following table summarizes the inhibitory activities of various mannoside derivatives against FimH.

| Compound Class | Specific Compound/Linker | Assay | Endpoint | Value | Reference |

| O-Mannoside | Phenyl-α-D-mannoside | Hemagglutination Inhibition (HAI) | HAI Titer | >2.5 mM | [3] |

| Biaryl Mannoside | Compound 15a | Hemagglutination Inhibition (HAI) | HAI Titer | 150 nM | [3] |

| N-Linked Mannoside | Triazolomannoside | Hemagglutination Inhibition (HAI) | HAI Titer | 4 µM | [2][4] |

| S-Linked Mannoside | Thiophenyl-α-D-mannoside | Hemagglutination Inhibition (HAI) | HAI Titer | 4 µM | [2][4] |

| C-Mannoside | Analogue 28R | In vivo (mouse UTI model) | Prophylactic Dose | 25 mg/kg (oral) | [2] |

| C-Mannoside | Analogue 28R | In vivo (mouse UTI model) | Therapeutic Dose | 50 mg/kg (oral) | [2] |

Experimental Protocols

This assay is a functional measure of the ability of a compound to inhibit FimH-mediated agglutination of red blood cells.

-

Preparation: A suspension of guinea pig red blood cells is prepared. UPEC expressing type 1 pili are cultured and standardized.

-

Incubation: Serial dilutions of the test mannoside are prepared in a microtiter plate. A fixed concentration of UPEC is added to each well and incubated to allow for binding of the mannoside to FimH.

-

Agglutination: The red blood cell suspension is added to each well and incubated.

-

Endpoint: The Hemagglutination Inhibition (HAI) titer is determined as the lowest concentration of the mannoside that completely inhibits red blood cell agglutination.[3]

This model is used to assess the prophylactic and therapeutic efficacy of mannosides in a living organism.

-

Animal Model: Female mice are used.

-

Infection: Mice are anesthetized and transurethrally inoculated with a known concentration of UPEC.

-

Treatment:

-

Prophylaxis: The test mannoside is administered orally at a specific dose (e.g., 25 mg/kg) prior to bacterial inoculation.[2][4]

-

Therapy: For chronic infections, the mannoside is administered orally at a specific dose (e.g., 50 mg/kg) after the infection has been established (e.g., 14 days post-infection).[2][4]

-

-

Endpoint: At a defined time point post-infection or post-treatment, the bladders are harvested, homogenized, and plated to determine the bacterial burden (Colony Forming Units - CFUs).[2][4]

Experimental Workflow

The following diagram outlines the workflow for evaluating FimH inhibitors.

Anticancer Activity of Mannose and Mannosides

Recent studies have highlighted the potential of mannose and its derivatives as anti-cancer agents, both as monotherapy and in combination with existing treatments.[5][6]

Mechanism of Action

The anticancer effects of mannose are multifaceted and appear to be dependent on the metabolic state of the cancer cells. Key mechanisms include:

-

Inhibition of Cell Proliferation and Induction of Apoptosis: Mannose can inhibit the growth of various cancer cell lines and promote programmed cell death.[7][8]

-

Modulation of Signaling Pathways: Mannose has been shown to inhibit the PI3K/AKT and ERK signaling pathways, which are critical for cancer cell survival and proliferation.[6][7]

-

Mitochondrial Dysfunction: In some cancer cells, mannose accumulation leads to decreased mitochondrial membrane potential, increased reactive oxygen species (ROS) production, and reduced ATP levels, ultimately triggering apoptosis.[8][9]

-

Synergy with Chemotherapy: Mannose can enhance the efficacy of chemotherapeutic agents like cisplatin.[10]

Quantitative Data: Anticancer Effects

The following table presents quantitative data on the anticancer effects of mannose.

| Cancer Type | Cell Line | Assay | Endpoint | Value | Reference |

| Bladder Cancer | 5637 | CCK-8 | IC50 | 45 mM | [11] |

| Bladder Cancer | UMUC3 | CCK-8 | IC50 | 25 mM | [11] |

| Prostate Cancer | DU145 | CCK-8 | IC50 | ~25 mM | [8] |

| Prostate Cancer | PC3 | CCK-8 | IC50 | ~50 mM | [8] |

| Non-Small Cell Lung Cancer | A549, H1299 | CCK-8 | IC50 | 30 mM | [10] |

Signaling Pathways in Cancer

The diagram below illustrates the inhibition of PI3K/AKT and ERK signaling pathways by mannose in cancer cells.

Immunomodulatory Functions of Mannose

Mannose plays a role in regulating immune responses, with potential therapeutic implications for inflammatory and autoimmune diseases.[12][13]

Mechanism of Action

-

Induction of Regulatory T cells (Tregs): Mannose can promote the differentiation of Tregs, which are crucial for maintaining immune tolerance and suppressing excessive inflammation.[12]

-

Suppression of Effector T cells: It can also suppress the activity of effector T cells (Th1 and Th2), which are involved in pro-inflammatory responses.[12]

-

Macrophage Polarization: Mannose can suppress the production of pro-inflammatory cytokines like IL-1β by macrophages.[12]

-

Gut Microbiome Modulation: Dietary mannose can alter the composition of the gut microbiota, favoring an anti-inflammatory profile.[12]

Conclusion

The biological functions of mannosides are diverse and hold significant therapeutic promise. Their ability to modulate key signaling pathways in inflammation, infection, and cancer provides a strong rationale for their continued investigation and development as novel therapeutic agents. The data and experimental frameworks presented in this guide offer a comprehensive resource for researchers and professionals in the field, facilitating further exploration of the therapeutic potential of this fascinating class of molecules.

References

- 1. Mannoside Glycolipid Conjugates Display Anti-inflammatory Activity by Inhibition of Toll-like Receptor-4 Mediated Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Mannose: A Sweet Option in the Treatment of Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mannose shows antitumour properties against lung cancer via inhibiting proliferation, promoting cisplatin-mediated apoptosis and reducing metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mannose inhibits the growth of prostate cancer through a mitochondrial mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mannose inhibits PKM2 lactylation to induce pyroptosis in bladder cancer and activate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mannose: A Promising Player in Clinical and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of Mannoside A: A Technical Guide to Early Studies and Seminal Discoveries

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on Mannoside A and related mannosides, focusing on the early studies that established their potential as anti-adhesion agents against pathogenic bacteria. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, presenting key quantitative data, detailed experimental protocols, and a visual representation of the underlying biological pathways.

Core Concepts: Targeting Bacterial Adhesion with Mannosides

The seminal work in the 1980s by Firon, Sharon, and their colleagues laid the groundwork for a novel antimicrobial strategy: blocking the adhesion of pathogenic bacteria to host cells. Their research identified aromatic alpha-glycosides of mannose as potent inhibitors of type 1 fimbriae-mediated bacterial adherence, a critical initial step in infections caused by Enterobacteriaceae, particularly uropathogenic Escherichia coli (UPEC). The bacterial adhesin at the tip of type 1 fimbriae, known as FimH, recognizes and binds to mannosylated glycoproteins on the surface of host cells, such as the uroplakin Ia receptor on bladder epithelial cells. By competitively inhibiting this interaction, mannosides can prevent bacterial colonization and subsequent infection.

Quantitative Data from Seminal Studies

The early research by Firon and Sharon provided the first quantitative evidence of the superior inhibitory activity of aromatic mannosides compared to the simple methyl α-mannoside. The following tables summarize the key findings from their 1987 publication in Infection and Immunity, which stands as a cornerstone in the field.

Table 1: Inhibition of Yeast Agglutination by Aromatic α-Mannosides with E. coli O128 *

| Compound | Concentration for 50% Inhibition (mM) | Relative Inhibitory Potency (vs. Methyl α-mannoside) |

| Methyl α-mannoside | 4.7 | 1 |

| Phenyl α-mannoside | 0.12 | 39 |

| p-Nitrophenyl α-mannoside | 0.025 | 188 |

| p-Nitro-o-chlorophenyl α-mannoside | 0.012 | 392 |

| 4-Methylumbelliferyl α-mannoside | 0.0075 | 627 |

| p-Ethoxyphenyl α-mannoside | 0.013 | 362 |

| p-Ethylphenyl α-mannoside | 0.016 | 294 |

Data extracted from Firon et al., 1987.

Table 2: Inhibition of E. coli Adherence to Guinea Pig Ileal Epithelial Cells by Aromatic α-Mannosides *

| Compound | Concentration for 50% Inhibition (mM) | Relative Inhibitory Potency (vs. Methyl α-mannoside) |

| Methyl α-mannoside | 0.8 | 1 |

| p-Nitrophenyl α-mannoside | 0.012 | 67 |

| p-Nitro-o-chlorophenyl α-mannoside | 0.0017 | 470 |

| 4-Methylumbelliferyl α-mannoside | 0.00079 | 1013 |

Data extracted from Firon et al., 1987.

Experimental Protocols from Early Studies

The following are detailed methodologies for the key experiments cited in the seminal papers, providing a practical guide for replicating and building upon this foundational research.

Yeast Agglutination Inhibition Assay

This assay quantitatively measures the ability of mannosides to inhibit the agglutination of yeast cells by mannose-specific bacteria.

Materials:

-

Overnight bacterial culture (e.g., E. coli O128)

-

Suspension of Saccharomyces cerevisiae (baker's yeast) in phosphate-buffered saline (PBS), adjusted to a specific optical density.

-

Serial dilutions of mannoside inhibitors in PBS.

-

Microtiter plates with U-shaped wells.

-

Spectrophotometer.

Procedure:

-

Preparation of Reagents:

-

Grow bacteria overnight in a suitable broth, then wash and resuspend in PBS to a standardized concentration.

-

Prepare a suspension of yeast cells and wash them in PBS. Adjust the concentration to a defined optical density at a specific wavelength.

-

Prepare serial twofold dilutions of the mannoside compounds in PBS.

-

-

Assay Performance:

-

In the wells of a microtiter plate, mix equal volumes of the bacterial suspension and the serially diluted inhibitor solutions.

-

Add a constant volume of the yeast cell suspension to each well.

-

Include a control well with bacteria and yeast but no inhibitor.

-

Gently shake the plate to mix the contents.

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for agglutination.

-

-

Data Analysis:

-

Visually inspect the wells for agglutination. The absence of a pellet at the bottom of the well indicates agglutination.

-

Alternatively, for a more quantitative measurement, gently resuspend the cells and measure the optical density of the suspension using a spectrophotometer. A decrease in OD indicates agglutination.

-

The inhibitory concentration 50% (IC50) is determined as the concentration of the mannoside that causes a 50% reduction in agglutination compared to the control.

-

Epithelial Cell Adherence Inhibition Assay

This assay assesses the efficacy of mannosides in preventing the attachment of bacteria to epithelial cells.

Materials:

-